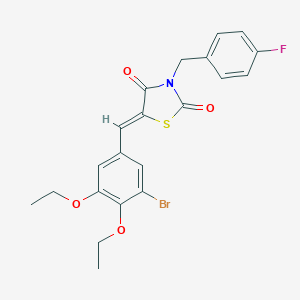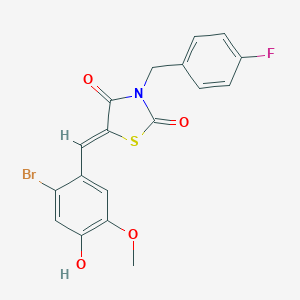![molecular formula C21H15ClFNO4S B302182 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMTB, and it is a thiazolidinedione derivative.
Mechanism of Action
The mechanism of action of CMTB is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by CMTB leads to the upregulation of genes involved in glucose uptake and metabolism, which may explain its potential therapeutic effects in diabetes treatment. In cancer research, CMTB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
CMTB has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in glucose uptake and metabolism, the inhibition of cancer cell growth, and the improvement of cognitive function. CMTB has also been found to have neuroprotective effects and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using CMTB in lab experiments is its potential therapeutic effects in various fields, including cancer research, neuroscience, and diabetes treatment. However, one limitation is the complex synthesis process, which requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of CMTB, which makes it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on CMTB, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Another future direction is the investigation of the mechanism of action of CMTB, which may provide insights into its therapeutic effects and lead to the development of more effective treatments.
Synthesis Methods
The synthesis of CMTB involves several steps, including the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde with 4-fluorobenzylamine to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to yield the final product, CMTB. The synthesis of CMTB is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CMTB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and diabetes treatment. In cancer research, CMTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, CMTB has been found to have neuroprotective effects and improve cognitive function. In diabetes treatment, CMTB has been shown to improve insulin sensitivity and glucose uptake.
properties
Product Name |
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C21H15ClFNO4S |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h1,4-7,9-11H,8,12H2,2H3/b18-11- |
InChI Key |
KVVOHZCRFTYQIN-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)